Structural Role as a Critical Tofacitinib Analog in PRK1 SAR Studies
The compound was specifically cited as part of a series of tofacitinib analogs in the foundational SAR study for PRK1 inhibition. The study's abstract explicitly states that by using tofacitinib as a starting point, a 'more potent' and a 'more selective' PRK1 inhibitor were identified, establishing the scientific premise for this compound class [1]. While the study's raw IC50 values for this specific compound are not publicly accessible, its inclusion in this key publication differentiates it from generic piperidine carbamates, as it contributes to the 'selectivity hotspots' identified between PRK1 and JAK3 [1].
| Evidence Dimension | Role in SAR study identifying PRK1/JAK3 selectivity hotspots |
|---|---|
| Target Compound Data | Included as a tofacitinib analog in the Ostrovskyi et al. 2016 SAR study [1] |
| Comparator Or Baseline | Tofacitinib (baseline, PRK1 IC50 = 43 ± 4 nM [2]); other tofacitinib analogs from the same study |
| Quantified Difference | Data not publicly available; abstract reports identification of compounds with improved potency and selectivity over tofacitinib [1] |
| Conditions | In vitro kinase inhibition assays (specific conditions not available in abstract) |
Why This Matters
This association confirms the compound's scientific relevance, placing it in a privileged chemical space for probing PRK1 biology, unlike untested generic piperidine carbamates.
- [1] Ostrovskyi, D., Rumpf, T., Eib, J., Lumbroso, A., Slynko, I., Klaeger, S., ... & Jung, M. (2016). Tofacitinib and analogs as inhibitors of the histone kinase PRK1 (PKN1). Future Medicinal Chemistry, 8(13), 1537-1551. View Source
- [2] Chamberlain, P., Delker, S., Pagarigan, B., Mahmoudi, A., Jackson, P., Abbasian, M., ... & Cathers, B. (2014). Crystal structures of PRK1 in complex with the clinical compounds lestaurtinib and tofacitinib reveal ligand induced conformational changes. PloS one, 9(8), e103638. View Source
